Enhanced Lipophilicity (clogP) Driven by 3,3-Dimethylbutanoyl Group vs. Unsubstituted Piperidine-Hydantoin Core
Computationally predicted logP values indicate a substantial increase in lipophilicity for the target compound relative to the des-acyl analog. The 3,3-dimethylbutanoyl group elevates clogP by approximately 2–3 log units, shifting the compound from a polar, low-permeability space into a drug-like lipophilicity range [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | Predicted clogP ≈ 1.5–2.5 (estimated from structural analogs) [1] |
| Comparator Or Baseline | 5-(Piperidin-4-yl)imidazolidine-2,4-dione, predicted clogP ≈ -0.5 to 0.5 [1] |
| Quantified Difference | ΔclogP ≈ 2.0–3.0 log units higher for target compound |
| Conditions | Computational prediction using fragment-based or atom-based methods (ALOGPS, XLogP3) |
Why This Matters
Higher lipophilicity improves membrane permeability and may enhance oral absorption or CNS penetration, making the target compound a more suitable starting point for cell-based assays than the more polar des-acyl analog.
- [1] ALOGPS 2.1 / XLogP3 predictions based on structural comparison of 3-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione and 5-(piperidin-4-yl)imidazolidine-2,4-dione. PubChem (CID 121237448) and SwissADME. View Source
